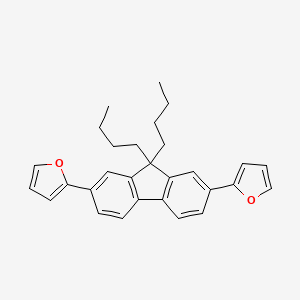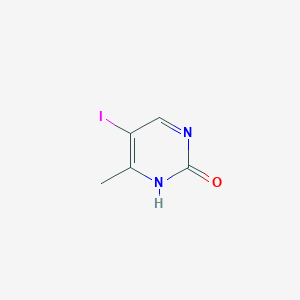
5-Iodo-4-methylpyrimidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-methylpyrimidin-2-ol: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylpyrimidin-2-ol typically involves the iodination of 4-methylpyrimidin-2-ol. One common method includes the reaction of 4-methylpyrimidin-2-ol with iodine in the presence of a base such as sodium carbonate in water at elevated temperatures (around 70°C) . This reaction results in the substitution of a hydrogen atom at the 5th position with an iodine atom, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-4-methylpyrimidin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the 2nd position can participate in oxidation and reduction reactions, forming different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-4-methylpyrimidin-2-ol is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a useful tool in the study of DNA and RNA synthesis and function.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties, making it a subject of interest in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Iodo-4-methylpyrimidin-2-ol is primarily related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and other non-covalent interactions with nucleic acids and proteins, potentially affecting their structure and function. The iodine atom at the 5th position may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
5-Iodo-2-methylpyrimidine: Similar in structure but lacks the hydroxyl group at the 2nd position.
4-Methylpyrimidin-2-ol: Lacks the iodine atom at the 5th position.
5-Iodo-2-methylpyrimidin-4-ol: Similar structure with the hydroxyl group at the 4th position instead of the 2nd.
Uniqueness: 5-Iodo-4-methylpyrimidin-2-ol is unique due to the specific arrangement of its functional groups. The presence of both an iodine atom and a hydroxyl group on the pyrimidine ring provides distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H5IN2O |
|---|---|
Molekulargewicht |
236.01 g/mol |
IUPAC-Name |
5-iodo-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H5IN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9) |
InChI-Schlüssel |
ARALYEFUCFMQMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC(=O)N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


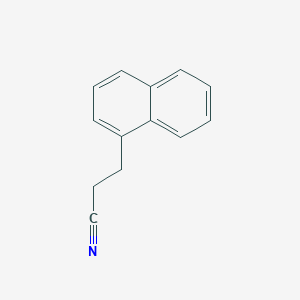
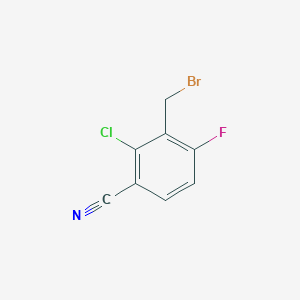
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
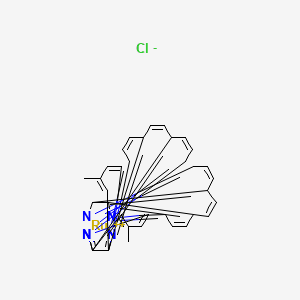
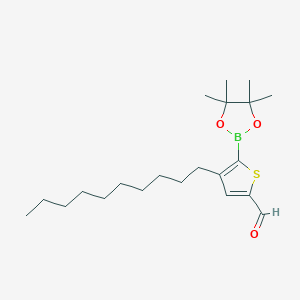
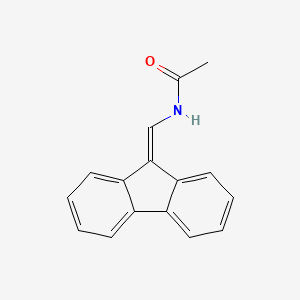
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
